3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

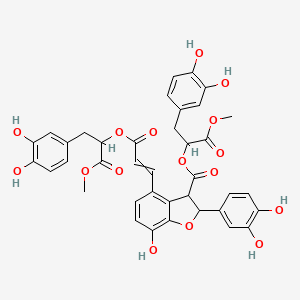

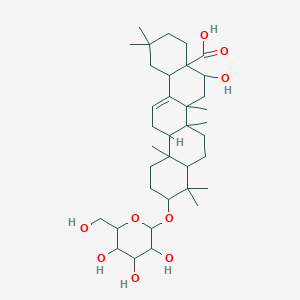

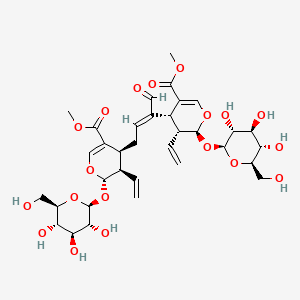

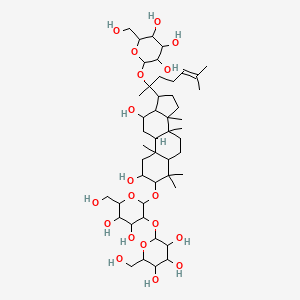

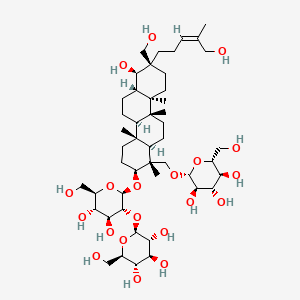

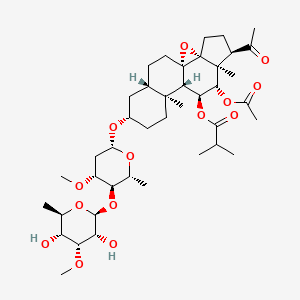

“3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B” is a chemical compound with the molecular formula FC41H64O14 . It is also known as Tenacigenin B .

Molecular Structure Analysis

The molecular structure of Tenacigenin B consists of 41 carbon atoms, 64 hydrogen atoms, and 14 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of Tenacigenin B is 780.938 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique

Chemical Structure and Isolation

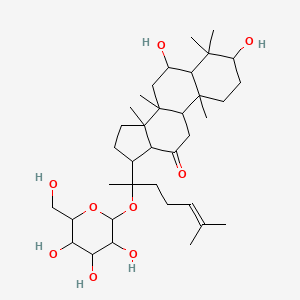

The compound 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B is a complex glycoside isolated from the stems of Marsdenia tenacissima, a plant known for its medicinal properties. It features a diverse structural composition with several six-membered rings in various conformations, along with a unique combination of sugar moieties, highlighting its complexity and potential for varied biological activities. This compound was identified through sophisticated crystallographic and spectroscopic methods, underscoring the intricate nature of natural products and their potential utility in scientific research (Qi-fa Li et al., 2006).

Biological Activity and Potential Applications

Research on polyoxypregnane steroids from Marsdenia tenacissima has revealed compounds with significant chemoresistance reversal activity. These findings suggest potential applications in combating chemotherapy resistance, a major challenge in cancer treatment. Such compounds, including variations of tenacigenin B, demonstrate the plant's capacity to produce bioactive molecules that could lead to new therapeutic strategies (Sheng Yao et al., 2016).

Anti-inflammatory Properties

A study focusing on the polyoxypregnane glycosides from the root of Marsdenia tenacissima has shown that certain derivatives can significantly inhibit nitric oxide levels in LPS-stimulated RAW 264.7 cells, indicating strong anti-inflammatory properties. This research paves the way for the development of new anti-inflammatory agents, which could be crucial in treating chronic inflammation-related diseases (Z. Na et al., 2023).

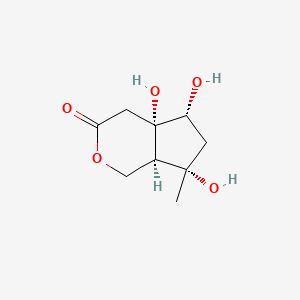

Cytotoxic and Tyrosine Kinase Inhibitory Properties

The cytotoxic and tyrosine kinase inhibitory properties of C21 steroids and iridoids, including derivatives of tenacigenin B, have been studied, with some compounds showing significant growth inhibition against tumor cell lines. This research highlights the potential of these compounds in cancer therapy, especially in targeting specific molecular pathways involved in cancer progression (W. Peng et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMBTMYJCYTRG-IRCPNMLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.